molecular formula C7H5Cl2NO2 B15224678 5-Chloro-6-methoxypicolinoyl chloride

5-Chloro-6-methoxypicolinoyl chloride

Cat. No.: B15224678
M. Wt: 206.02 g/mol
InChI Key: CIWBBIDRTYXITA-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinoyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of picolinic acid, featuring a chloro and methoxy substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypicolinic acid is dissolved in an appropriate solvent such as dichloromethane (DCM), and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of triphosgene as a chlorinating agent has also been explored for its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypicolinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    5-Chloro-6-methoxypicolinic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

5-Chloro-6-methoxypicolinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypicolinoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties .

Comparison with Similar Compounds

    5-Chloro-6-methoxypicolinic Acid: The hydrolyzed form of 5-Chloro-6-methoxypicolinoyl chloride.

    6-Methoxypicolinic Acid: Lacks the chloro substituent but shares the methoxy group.

    5-Chloro-2-methoxypyridine: Similar structure but with different positioning of substituents.

Uniqueness: this compound is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for versatile applications in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-2-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3

InChI Key

CIWBBIDRTYXITA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)Cl)Cl

Origin of Product

United States

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